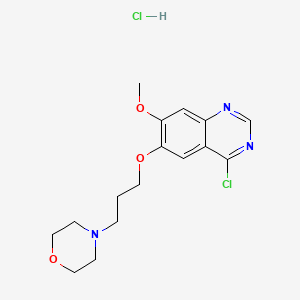
(1-Propylpiperazin-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propylpiperazin-2-YL)methanol: is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propylpiperazin-2-YL)methanol typically involves the reaction of piperazine with propyl halides under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: (1-Propylpiperazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: (1-Propylpiperazin-2-YL)methanol is used as an intermediate in the synthesis of various organic compounds. It can be used to introduce the piperazine moiety into larger molecules, which can be useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target the central nervous system. Piperazine derivatives are known to have various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. It can be used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of (1-Propylpiperazin-2-YL)methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways involved will depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Piperazin-2-ylmethanol: A similar compound with a hydroxyl group attached to the piperazine ring.
(1-Methylpiperazin-2-yl)methanol: A derivative with a methyl group instead of a propyl group.
(2,5-Dimethylpiperazin-1-yl)ethanol: A compound with two methyl groups on the piperazine ring and an ethanol moiety.
Uniqueness: (1-Propylpiperazin-2-YL)methanol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents. This can impact its ability to cross biological membranes and its overall pharmacokinetic properties.
Properties
CAS No. |
476493-26-2 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1-propylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-2-4-10-5-3-9-6-8(10)7-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
HDWZSOFRPJZBMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


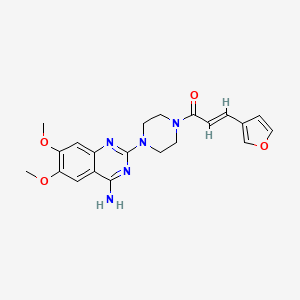
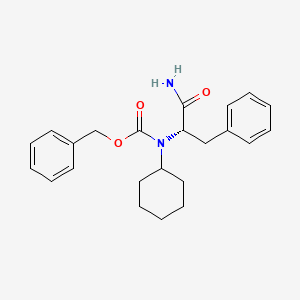
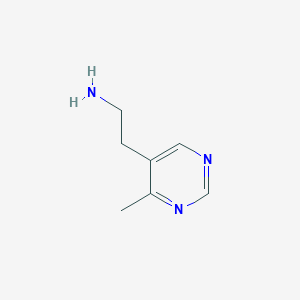
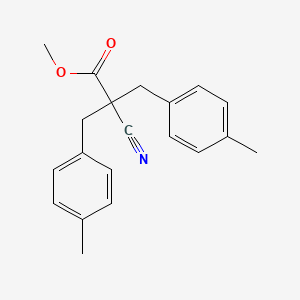
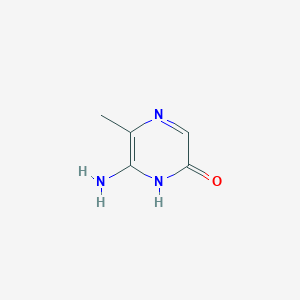
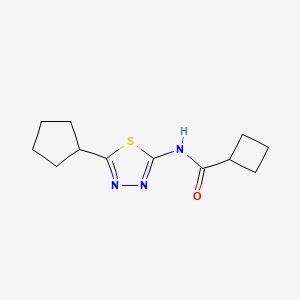
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
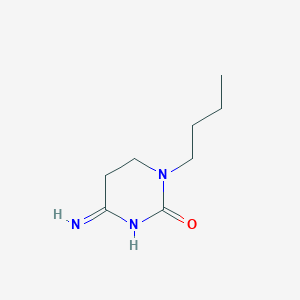
![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
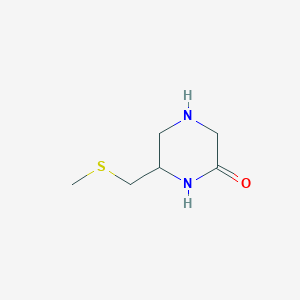
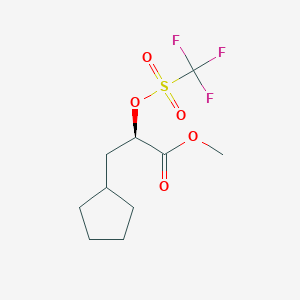
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)
